molecular formula C22H16Cl3N3 B2840685 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-(1-pyrrolidinyl)nicotinonitrile CAS No. 303984-53-4

4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-(1-pyrrolidinyl)nicotinonitrile

Cat. No.: B2840685
CAS No.: 303984-53-4
M. Wt: 428.74
InChI Key: RCZUPGVNUAZFPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-(1-pyrrolidinyl)nicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles. This compound is characterized by the presence of chlorinated phenyl groups and a pyrrolidinyl substituent attached to a nicotinonitrile core. Its unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-(1-pyrrolidinyl)nicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a condensation reaction between a suitable aldehyde and a nitrile compound under basic conditions.

    Introduction of Chlorinated Phenyl Groups: The chlorinated phenyl groups are introduced via electrophilic aromatic substitution reactions. Chlorine atoms are added to the phenyl rings using chlorinating agents such as thionyl chloride or sulfuryl chloride.

    Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group is attached through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the nicotinonitrile core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-(1-pyrrolidinyl)nicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl rings or the pyrrolidinyl group are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-(1-pyrrolidinyl)nicotinonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-(1-pyrrolidinyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-(1-pyrrolidinyl)pyridine
  • **4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-(1-pyrrolidinyl)benzene

Uniqueness

4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-(1-pyrrolidinyl)nicotinonitrile is unique due to its specific combination of chlorinated phenyl groups and a pyrrolidinyl substituent attached to a nicotinonitrile core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(4-chlorophenyl)-6-(3,4-dichlorophenyl)-2-pyrrolidin-1-ylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl3N3/c23-16-6-3-14(4-7-16)17-12-21(15-5-8-19(24)20(25)11-15)27-22(18(17)13-26)28-9-1-2-10-28/h3-8,11-12H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZUPGVNUAZFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.